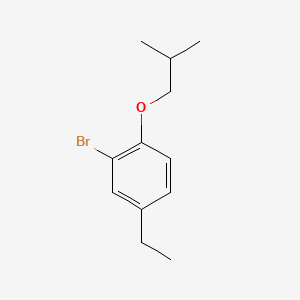![molecular formula C12H11BrFNO B8231883 3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-fluorophenyl)methanone](/img/structure/B8231883.png)
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azabicyclo[310]hexan-3-yl(4-bromo-2-fluorophenyl)methanone is a compound that belongs to the class of azabicyclo compounds These compounds are known for their unique structural features, which include a bicyclic framework containing a nitrogen atom
Méthodes De Préparation
The synthesis of 3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-fluorophenyl)methanone can be achieved through several methods. One common approach involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides to access conformationally restricted aza [3.1.0]bicycles . This method is advantageous due to its simplicity and efficiency. Another approach involves the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which provides the formation of both rings simultaneously in a single reaction . Industrial production methods often rely on these synthetic routes due to their scalability and substrate scope.
Analyse Des Réactions Chimiques
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-fluorophenyl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metal catalysts such as palladium, gold, ruthenium, cobalt, nickel, and rhodium salts . For example, the metal-mediated cyclopropanation domino reaction of chain enynes is a widely used strategy for constructing aza [3.1.0]bicycle derivatives . Major products formed from these reactions often include highly substituted aza [3.1.0]bicycles, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties . For instance, derivatives of 3-azabicyclo[3.1.0]hexane have been identified as useful synthons in the development of antitumor agents, antibiotics, and antiviral drugs . In organic chemistry, it serves as a valuable intermediate in various transformations, including cyclopropanation and amination reactions . Additionally, its unique structural features make it an interesting target for the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to alkylate DNA, which can lead to the inhibition of DNA replication and cell division . This property makes it a potential candidate for the development of antitumor agents. Additionally, its ability to interact with various enzymes and receptors in the body can result in a range of biological effects, including antimicrobial and antiviral activities .
Comparaison Avec Des Composés Similaires
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-fluorophenyl)methanone can be compared with other similar compounds, such as 3-azabicyclo[3.1.0]hexane derivatives. These compounds share a similar bicyclic framework but differ in their substituents and functional groups . For example, the ergot alkaloid cycloclavine and the antibiotic indolizomycin are natural 3-azabicyclo[3.1.0]hexane derivatives with distinct biological activities . The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties.
Propriétés
IUPAC Name |
3-azabicyclo[3.1.0]hexan-3-yl-(4-bromo-2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrFNO/c13-9-1-2-10(11(14)4-9)12(16)15-5-7-3-8(7)6-15/h1-2,4,7-8H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOLOHQKCPDDOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CN(C2)C(=O)C3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrFNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-chlorophenyl)methanone](/img/structure/B8231861.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-iodophenyl)methanone](/img/structure/B8231872.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-chlorophenyl)methanone](/img/structure/B8231879.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methoxyphenyl)methanone](/img/structure/B8231891.png)
